6-Bromo-2,3-difluorophenol
Overview
Description
6-Bromo-2,3-difluorophenol is an organic compound with the molecular formula C6H3BrF2O and a molecular weight of 208.99 g/mol . It is characterized by the presence of bromine and fluorine atoms on a phenol ring, making it a halogenated phenol derivative. This compound is typically a colorless to pale yellow crystalline solid and is soluble in common organic solvents .
Scientific Research Applications
6-Bromo-2,3-difluorophenol has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-2,3-difluorophenol can be synthesized through the bromination and fluorination of phenol. One common method involves the reaction of phenol with bromine and fluorine sources under controlled conditions . For instance, the compound can be prepared by adding this compound to a suspension of sodium hydride in N,N-dimethylformamide at 0°C, followed by the addition of methyl iodide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to cyclohexanols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and methyl iodide in N,N-dimethylformamide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted phenols depending on the substituents introduced.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include cyclohexanols and other reduced derivatives.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-difluorophenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,3-Difluoro-6-nitrophenol: Another halogenated phenol with similar structural features but different functional groups.
2-Bromo-5,6-difluorophenol: A closely related compound with a different substitution pattern on the phenol ring.
Uniqueness: 6-Bromo-2,3-difluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
6-bromo-2,3-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUIGADGRYKQTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589933 | |
Record name | 6-Bromo-2,3-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186590-23-8 | |
Record name | 6-Bromo-2,3-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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